(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate
CAS No.: 1799434-70-0
Cat. No.: VC13542121
Molecular Formula: C18H32N2O4
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799434-70-0 |
|---|---|
| Molecular Formula | C18H32N2O4 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | tert-butyl (3aR,4R,7aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21)/t12-,13+,14-/m1/s1 |
| Standard InChI Key | UIEIDXVJEYWTPT-HZSPNIEDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound belongs to the isoindole family, featuring a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Its systematic name reflects the presence of two tert-butyl-based protective groups: a Boc moiety at the 4-position amino group and a tert-butyl ester at the 2-position carboxylate. The molecular formula is , with a molecular weight of 340.5 g/mol .
Stereochemical Configuration
The (3aR,4R,7aS) descriptor specifies the absolute configuration of the three stereogenic centers within the hexahydroisoindole core. This stereochemistry is critical for its interactions in enantioselective synthesis and biological systems. Notably, the compound is sometimes marketed as a racemic mixture, as indicated by synonyms such as "Racemic-(3aR,4R,7aS)-tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate" .
Regulatory Identifiers
Two distinct CAS Registry Numbers are associated with this compound:
-
1799434-70-0: Linked to the specific (3aR,4R,7aS) enantiomer .
-
1251001-17-8: Associated with racemic mixtures or alternative stereochemical designations .
This duality underscores the importance of verifying stereochemical details during procurement.
Synthesis and Manufacturing
Challenges in Stereocontrol
Achieving the (3aR,4R,7aS) configuration demands chiral catalysts or resolution techniques. Suppliers often provide racemic mixtures, necessitating further enantiomeric purification for applications requiring high stereochemical fidelity .
Physicochemical Properties
Experimental Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 340.5 g/mol | |
| Appearance | Liquid or powder | |
| Assay Purity | 97–99% | |
| Storage Conditions | Cool, dry, ventilated environment |
Solubility data remain unreported, but analogous Boc-protected compounds exhibit limited water solubility and high organic solvent miscibility. The Boc group’s lipophilicity () suggests moderate membrane permeability, aligning with its role as a pharmaceutical intermediate .
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
This compound is primarily utilized in medicinal chemistry for the construction of protease inhibitors, kinase modulators, and peptidomimetics. Its Boc and tert-butyl groups serve as temporary protective motifs, enabling selective deprotection during multi-step syntheses.
Case Study: Antiviral Agents
Search results highlight its use in antiviral research, particularly in developing inhibitors targeting viral proteases . The isoindole core provides rigidity to mimic peptide substrates, while the Boc group enhances metabolic stability.
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